

Quinclorac's Enigmatic Relationship with Auxin Receptors: A Comparative Analysis

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Compound of Interest

Compound Name: *Quinclorac*

Cat. No.: *B055369*

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A definitive validation of **Quinclorac**'s binding to canonical auxin receptors reveals a surprising lack of direct interaction, setting it apart from other auxin-mimicking herbicides. This guide provides a comparative analysis of **Quinclorac**'s binding characteristics against other synthetic auxins, supported by experimental data, to elucidate its unique mode of action.

Recent experimental evidence challenges the long-held assumption that **Quinclorac**, a quinolinecarboxylic acid herbicide, directly binds to the TIR1/AFB family of auxin receptors. While it elicits physiological responses similar to those caused by high concentrations of the natural auxin, indole-3-acetic acid (IAA), detailed biophysical assays have failed to detect a direct interaction. This finding suggests a more complex and potentially indirect mechanism of action for **Quinclorac**, distinguishing it from many other synthetic auxin herbicides.

Comparative Binding Affinities of Auxin Herbicides to TIR1/AFB Receptors

Quantitative analysis of the binding affinity between various auxin-like compounds and the key auxin receptors, TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB) proteins, highlights the anomalous nature of **Quinclorac**. The following table summarizes the equilibrium dissociation constants (K_d), a measure of binding affinity where a lower value indicates a stronger interaction, for several auxins with *Arabidopsis thaliana* receptors, as determined by Surface Plasmon Resonance (SPR).

Compound	Chemical Class	Receptor	Average K D (μM)
Quinclorac	Quinolone-carboxylate	AtTIR1, AtAFB2, AtAFB5	No Binding Detected
Indole-3-acetic acid (IAA) (Natural Auxin)	Indole-carboxylic acid	AtTIR1	0.13
AtAFB2	0.54		
AtAFB5	0.52		
2,4-Dichlorophenoxyacetic acid (2,4-D)	Phenoxy-carboxylate	AtTIR1	1.8
AtAFB2	4.6		
AtAFB5	2.1		
Picloram	Pyridine-carboxylate	AtTIR1	>100
AtAFB2	18.2		
AtAFB5	1.3		
Florpyrauxifen	6-aryl-picolinate	AtAFB5	High Affinity (Specific K D not detailed in cited source)

Data sourced from "The differential binding and biological efficacy of auxin herbicides"[1] and other supporting studies[2][3][4].

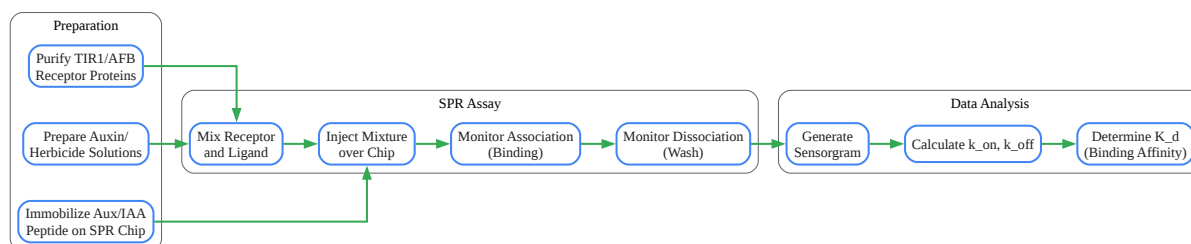
The data unequivocally shows that while natural auxin (IAA) and other synthetic auxins like 2,4-D and Picloram exhibit measurable, albeit varied, binding to the TIR1/AFB receptors, **Quinclorac** does not.[1] Notably, some synthetic auxins show receptor preference; for instance, Picloram binds with significantly higher affinity to AFB5 than to TIR1.[2] In contrast, florpyrauxifen-benzyl shows a strong affinity for the AFB5 co-receptor.[3][4]

Experimental Validation of Protein-Ligand Binding

The binding affinities presented above were determined using Surface Plasmon Resonance (SPR), a powerful label-free technique for real-time monitoring of biomolecular interactions.

Experimental Protocol: Surface Plasmon Resonance (SPR)

- **Protein Preparation:** Highly purified TIR1/AFB-ASK1 complexes are prepared. The fusion tags used for purification are removed by protease cleavage to ensure the proteins are in their native state.
- **Chip Preparation:** A sensor chip (e.g., a Biacore CM5 chip) is activated, and a peptide representing the degron domain of an Aux/IAA protein (the co-receptor) is immobilized on the chip surface.
- **Binding Assay:**
 - A solution containing the purified auxin receptor protein (e.g., TIR1 or AFB5) is mixed with the auxin or auxin herbicide to be tested.
 - This mixture is then injected over the sensor chip surface.
 - The association of the auxin-receptor complex with the immobilized Aux/IAA peptide is monitored in real-time as a change in the SPR signal, measured in Resonance Units (RU).
 - Following the association phase, a running buffer without the receptor-auxin complex is injected to monitor the dissociation of the complex.
- **Data Analysis:** The resulting sensorgrams (plots of RU versus time) are analyzed to determine the association (k_{on}) and dissociation (k_{off}) rate constants. The equilibrium dissociation constant (K_d) is then calculated as k_{off} / k_{on} .



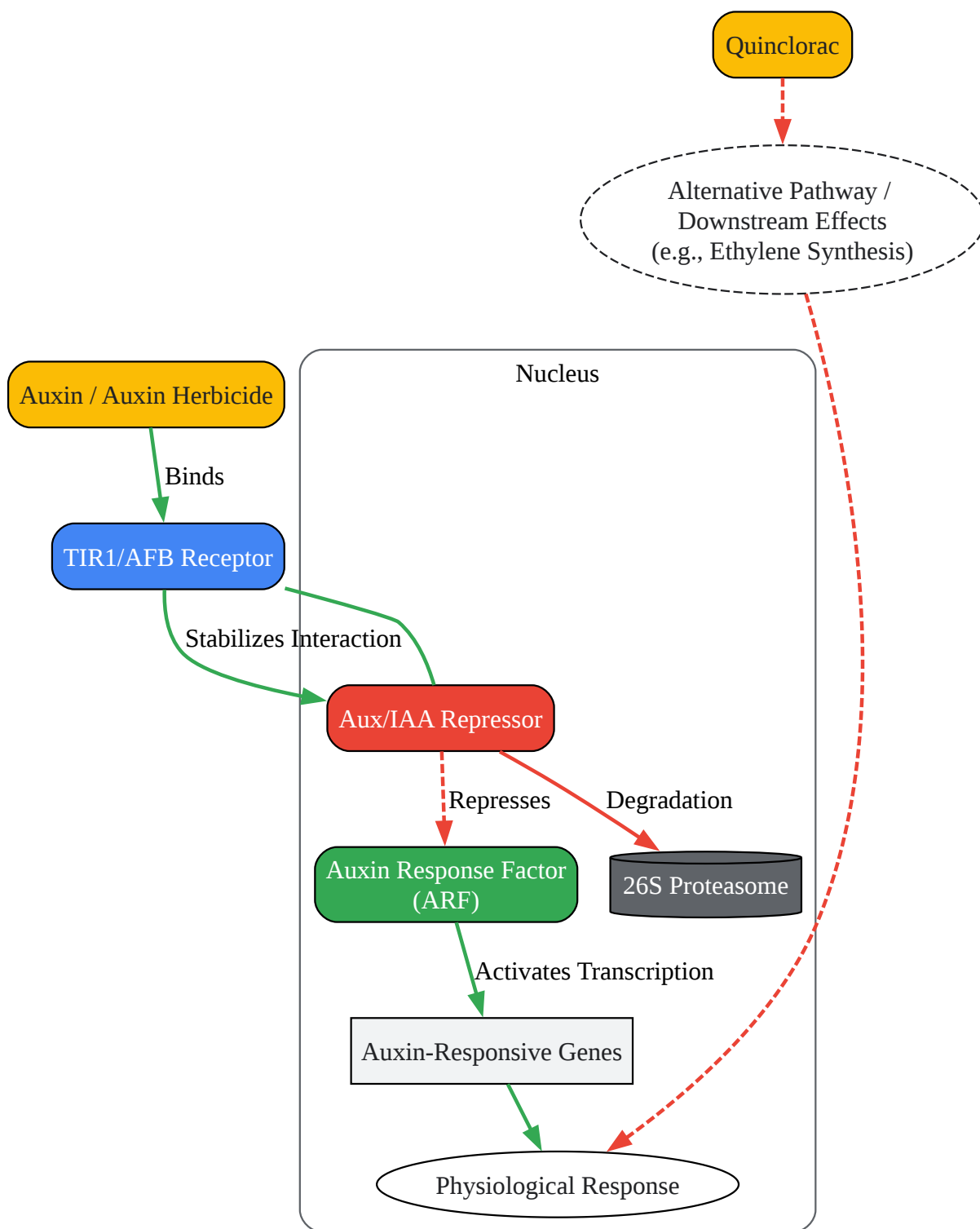
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Experimental workflow for determining auxin-receptor binding affinity using SPR.

The Auxin Signaling Pathway and Quinclorac's Putative Mode of Action

The canonical auxin signaling pathway is initiated by the binding of auxin to a TIR1/AFB receptor. This binding event stabilizes the interaction between the receptor and an Aux/IAA transcriptional repressor protein. This ternary complex formation targets the Aux/IAA for ubiquitination and subsequent degradation by the 26S proteasome. The removal of the Aux/IAA repressor allows for the expression of auxin-responsive genes, leading to various physiological effects.

Given the lack of direct binding, **Quinclorac**'s mode of action is likely more complex. It is hypothesized to act downstream or through an alternative pathway that converges on the auxin response. In sensitive grass species, **Quinclorac** is known to stimulate the production of ethylene, which in turn leads to an accumulation of cyanide to phytotoxic levels.[3] In broadleaf species, it appears to act more like a traditional auxin mimic, though the direct receptor remains elusive.[2]



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Simplified auxin signaling pathway and the proposed indirect action of **Quinclorac**.

In conclusion, while **Quinclorac** is classified as an auxin-like herbicide due to the physiological responses it induces, robust experimental data from Surface Plasmon Resonance assays indicate that it does not directly bind to the core TIR1/AFB auxin receptors. This distinguishes it from many other synthetic auxins and points towards a unique and indirect mode of action that warrants further investigation. This understanding is critical for the development of novel herbicides and for managing the evolution of herbicide resistance in weed populations.

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